molecular formula C14H23N3O4 B2427524 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2034615-41-1

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No.: B2427524
CAS No.: 2034615-41-1
M. Wt: 297.355
InChI Key: YOJOYGPGWHUIMR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclopentyl group, a urea moiety, and a 2,5-dioxopyrrolidin-1-yl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl ethyl ether, which is then reacted with cyclopentyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbonate
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-cyclopentyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c18-12-5-6-13(19)17(12)8-10-21-9-7-15-14(20)16-11-3-1-2-4-11/h11H,1-10H2,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJOYGPGWHUIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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